molecular formula C17H16Cl2N2O3 B5080098 N-[2-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide

N-[2-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B5080098
M. Wt: 367.2 g/mol
InChI Key: ACEMLWUDMTZAPN-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a propanamide moiety substituted with a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then subjected to a nucleophilic substitution reaction with 2,4-dichlorophenoxypropanoic acid or its derivatives under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the acetylamino group to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxypropanamides.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the dichlorophenoxy group may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide
  • N-[4-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide
  • N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)propanamide

Uniqueness

N-[2-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide is unique due to the specific positioning of the acetylamino group on the phenyl ring and the presence of the dichlorophenoxy group

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-10(24-16-8-7-12(18)9-13(16)19)17(23)21-15-6-4-3-5-14(15)20-11(2)22/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEMLWUDMTZAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1NC(=O)C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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